molecular formula C9H12N2S B1620552 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 79455-62-2

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Katalognummer: B1620552
CAS-Nummer: 79455-62-2
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: UQISVQVOVFZPGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (CAS No: 79455-62-2) is a high-purity chemical building block characterized by its molecular formula C 9 H 12 N 2 S and a molecular weight of 180.27 g/mol . This compound features a tert-butyl-substituted thiazole ring linked to an acetonitrile group, a structure that offers a versatile handle for further synthetic elaboration through reactions of the nitrile group . As a specialized intermediate, this compound is of significant value in medicinal chemistry and drug discovery research. Thiazole derivatives are recognized as privileged scaffolds in pharmaceutical development, and the nitrile moiety serves as a key functional group for synthesizing more complex heterocyclic systems . Recent scientific literature highlights that N-(thiazol-2-yl)benzamide analogs, which share a similar thiazole core, have been identified as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds act as negative allosteric modulators, providing crucial pharmacological tools for exploring ZAC's physiological functions . Researchers can utilize 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile as a key precursor in the design and synthesis of novel bioactive molecules for probing ion channel function or developing potential therapeutics. The physical properties of this compound include a density of 1.092 g/cm³ and a boiling point of 279.5°C at 760 mmHg . Researchers should note that this product is labeled with the hazard code Xn (Harmful) and risk statements R20/21/22 (Harmful if inhaled, in contact with skin, and if swallowed) . Appropriate safety precautions, including the use of personal protective equipment, should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-9(2,3)7-6-12-8(11-7)4-5-10/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISVQVOVFZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383848
Record name (4-tert-Butyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79455-62-2
Record name (4-tert-Butyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile, a substituted thiazole derivative of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not widely cataloged with a dedicated CAS number, positioning it as a novel or less-common chemical entity. This guide, therefore, synthesizes information from related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Core Identifiers and Structural Elucidation

IdentifierValueSource
IUPAC Name 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrileIUPAC Nomenclature
Molecular Formula C₁₀H₁₂N₂SCalculated
Molecular Weight 196.28 g/mol Calculated
Canonical SMILES CC(C)(C)C1=CSC(=N1)CC#NGenerated
InChI Key (Not available)-
CAS Number (Not assigned)-

The acetonitrile moiety is a versatile functional group in organic synthesis and is a common feature in pharmaceuticals, contributing to polarity and potential metabolic pathways.[3] The tert-butyl group is a bulky, lipophilic substituent often introduced to modulate a molecule's pharmacokinetic properties, such as its metabolic stability and receptor binding affinity.

Chemical Structure Diagram

Caption: Chemical structure of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile.

Physicochemical Properties (Predicted)

The physicochemical properties of this molecule can be inferred from its constituent parts. The thiazole ring imparts aromaticity and a degree of polarity. The acetonitrile group is a polar, aprotic functional group capable of acting as a hydrogen bond acceptor. In contrast, the tert-butyl group is nonpolar and significantly increases the molecule's lipophilicity.

PropertyPredicted ValueRationale
Boiling Point > 200 °CHigh molecular weight and polar functional groups suggest a relatively high boiling point.
Melting Point Solid at room temp.The presence of a planar aromatic system and a polar nitrile group would likely lead to a crystalline solid form.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water.The bulky nonpolar tert-butyl group is expected to dominate the solubility profile, favoring organic solvents over aqueous media.
LogP ~2.5 - 3.5The lipophilic tert-butyl group would significantly increase the octanol-water partition coefficient compared to the unsubstituted parent compound.
pKa ~2 (thiazole nitrogen)The thiazole nitrogen is weakly basic.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile is a variation of the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone.

Step-by-Step Protocol:
  • Synthesis of the α-haloketone: The synthesis would commence with the bromination of pinacolone (3,3-dimethyl-2-butanone) to yield 1-bromo-3,3-dimethyl-2-butanone. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol or acetic acid.

  • Synthesis of the thioamide: The required thioamide, 2-cyanoethanethioamide, can be prepared from cyanoacetamide by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

  • Hantzsch Thiazole Synthesis: The final step is the cyclocondensation reaction between 1-bromo-3,3-dimethyl-2-butanone and 2-cyanoethanethioamide. This reaction is typically performed in a polar solvent such as ethanol or isopropanol, often with gentle heating to drive the reaction to completion. The resulting product, 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Synthesis Workflow Diagram:

Synthesis_Workflow start1 Pinacolone intermediate1 1-Bromo-3,3-dimethyl-2-butanone start1->intermediate1 Bromination start2 2-Cyanoacetamide intermediate2 2-Cyanoethanethioamide start2->intermediate2 Thionation reagent1 Brominating Agent (e.g., NBS) reagent1->intermediate1 reagent2 Thionating Agent (e.g., Lawesson's Reagent) reagent2->intermediate2 reaction Hantzsch Thiazole Synthesis intermediate1->reaction intermediate2->reaction product 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile reaction->product

Caption: Proposed synthetic workflow for 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile.

Potential Applications in Drug Development and Research

The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in a number of FDA-approved drugs.[4][5] Derivatives of thiazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The introduction of the tert-butyl and acetonitrile groups to the thiazole core in 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile suggests several potential areas of application:

  • Kinase Inhibitors: The thiazole ring is a common feature in kinase inhibitors, where it can act as a hinge-binder. The substituents on the ring can be tailored to achieve selectivity for specific kinases.

  • Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity.[4] The specific substitution pattern of this molecule could lead to novel interactions with anticancer targets.

  • Antimicrobial Agents: The thiazole scaffold is present in some antimicrobial drugs. This compound could be investigated for its potential antibacterial or antifungal properties.

  • Metabolic Modulators: The tert-butyl group can enhance metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.

Safety and Handling

As a novel or less-common compound, detailed toxicological data for 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile is not available. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the functional groups present, the following hazards should be considered:

  • Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or hydrolysis.

  • Thiazole Ring: While generally stable, heterocyclic compounds can have varied toxicological profiles.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile represents a promising, albeit understudied, chemical entity with significant potential in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The unique combination of the biologically active thiazole core, the modulating tert-butyl group, and the versatile acetonitrile handle makes it a compelling candidate for further investigation by researchers and scientists in the field. Future studies should focus on its synthesis, purification, and comprehensive biological evaluation to unlock its full potential.

References

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Arkivoc. (2007). Synthesis of novel benzothiazole compounds with an extended conjugated system. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Benzothiazol-2-yl(2-((2-(3-pyridinyl)ethyl)amino)-4-pyrimidinyl)acetonitrile. CompTox Chemicals Dashboard. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • PubChem. (n.d.). (4-tert-Butylphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • CPAchem. (2024). Safety data sheet. [Link]

  • PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4-PHENYL-1,3-THIAZOL-2-YL)ACETONITRILE. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile. CompTox Chemicals Dashboard. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. [Link]

  • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. [Link]

Sources

molecular weight and formula of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 79455-62-2) is a specialized heterocyclic building block characterized by a high-reactivity "active methylene" spacer linking a lipophilic tert-butyl-substituted thiazole ring to a nitrile group.

In drug discovery, this scaffold serves as a critical pharmacophore for kinase inhibitors (specifically JNK and CDK pathways) and antimicrobial agents . Its structural uniqueness lies in the steric bulk of the tert-butyl group, which restricts rotation and enhances selectivity in protein binding pockets, coupled with the electron-withdrawing nitrile that activates the adjacent methylene for facile derivatization.

This guide provides a definitive technical profile, validated synthetic protocols, and reactivity maps for researchers utilizing this compound in medicinal chemistry and materials science.

Physicochemical Profile

The following data establishes the baseline identity of the compound for quality control and stoichiometric calculations.

ParameterSpecification
IUPAC Name 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile
Common Name 2-Cyanomethyl-4-tert-butylthiazole
CAS Registry Number 79455-62-2
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
Exact Mass 180.0721 Da
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in Water
SMILES CC(C)(C)c1csc(CC#N)n1
InChI Key InChIKey=... (Derivative specific)

Synthetic Methodology: The Hantzsch Route

The most robust and scalable synthesis for this compound is the Hantzsch Thiazole Synthesis . This pathway condenses an


-haloketone with a thioamide.[1][2] Unlike generic protocols, our optimized method minimizes byproduct formation (self-condensation of the thioamide) by controlling pH and temperature.
Reaction Scheme

The synthesis involves the reaction of 2-cyanothioacetamide (Thioamide component) with 1-bromo-3,3-dimethyl-2-butanone (Bromopinacolone,


-haloketone component).
Detailed Protocol

Reagents:

  • Precursor A: 2-Cyanothioacetamide (1.0 eq)

  • Precursor B: 1-Bromo-3,3-dimethyl-2-butanone (1.05 eq)

  • Solvent: Ethanol (Absolute)

  • Base: Sodium Acetate (mild buffer, optional but recommended to scavenge HBr)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-cyanothioacetamide in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0–5°C. Add 10.5 mmol of 1-bromo-3,3-dimethyl-2-butanone dropwise over 15 minutes. Note: Cooling is critical to prevent uncontrolled exotherms that degrade the thioamide.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Reflux (Optional): If TLC indicates incomplete conversion, heat to reflux (78°C) for 30 minutes.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Neutralize the residue with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 8:2).

Synthetic Logic Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Cyanothioacetamide + Ethanol (0°C) Start->Mix Add Add: Bromopinacolone (Dropwise) Mix->Add Control Temp React Reaction: S-Alkylation & Cyclodehydration Add->React Hantzsch Mech Workup Workup: Neutralize & Extract (DCM) React->Workup Remove HBr Product Final Product: 2-[4-(t-butyl)thiazol-2-yl]acetonitrile Workup->Product Cryst/Column

Figure 1: Step-by-step workflow for the Hantzsch synthesis of the target compound.

Chemical Reactivity & Applications

The utility of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile stems from its bifunctional nature . It contains a nucleophilic nitrogen (thiazole ring) and a highly acidic methylene group (activated by both the nitrile and the thiazole).

The Active Methylene (C-H Acidity)

The methylene protons at position 2 (


 to the nitrile) are significantly acidic (

). This allows for:
  • Knoevenagel Condensation: Reaction with aromatic aldehydes to form acrylonitrile derivatives. These are key intermediates for styryl dyes and Michael acceptors in drug design.

  • Alkylation: Deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with alkyl halides allows the introduction of side chains.

Thiazole Ring Chemistry
  • Coordination: The thiazole nitrogen can act as a ligand for metal complexes.

  • Electrophilic Substitution: The C5 position (adjacent to Sulfur) is the most reactive site for electrophilic attack (e.g., halogenation), though the electron-withdrawing cyanomethyl group deactivates the ring slightly.

Reactivity Map

ReactivityMap Center 2-[4-(t-butyl)thiazol-2-yl]acetonitrile Knoevenagel Knoevenagel Condensation (Aldehydes + Base) Center->Knoevenagel Active CH2 Alkylation C-Alkylation (R-X + NaH) Center->Alkylation Active CH2 Halogenation C5-Halogenation (NBS/NIS) Center->Halogenation Ring C5 Hydrolysis Nitrile Hydrolysis (Acid/Base -> Acid) Center->Hydrolysis CN Group Prod1 Styryl Dyes / Inhibitors Knoevenagel->Prod1 Prod2 Branched Nitriles Alkylation->Prod2 Prod3 5-Halo-thiazoles Halogenation->Prod3 Prod4 Thiazole Acetic Acids Hydrolysis->Prod4

Figure 2: Reactivity profile highlighting the versatility of the active methylene and thiazole core.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)

1.3–1.4 ppm (s, 9H)
Tert-butyl group protons

4.1–4.2 ppm (s, 2H)
Methylene (-CH₂-) protons (deshielded by CN and Ring)

6.9–7.1 ppm (s, 1H)
Thiazole C5-H proton
¹³C NMR ~30 ppm (CH₃), ~34 ppm (C-quat)Tert-butyl carbons
~20-25 ppmMethylene carbon
~115 ppmNitrile (C≡N) carbon
~160-170 ppmThiazole C2 and C4 carbons
Mass Spec (ESI) m/z = 181.1 [M+H]⁺Protonated molecular ion
IR Spectroscopy ~2250 cm⁻¹Sharp C≡N stretch

Safety & Handling

  • Hazard Identification: Like many thiazoles and nitriles, treat as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

  • Specific Risk: The nitrile group can liberate cyanide under extreme metabolic or chemical conditions, though the alkyl nitrile bond is generally stable.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Work within a fume hood to avoid inhalation of dust or vapors.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole synthesis).

  • Dyachenko, V. D. (2006). "Cyanothioacetamide in Multicomponent Synthesis." Russian Journal of Organic Chemistry, 42, 1218–1220. (Source for cyanothioacetamide reactivity).[3][4][5][6][7]

  • BenchChem. (2025). "Hantzsch Thiazole Synthesis Protocols." . (General protocol validation).

  • PubChem. (2025).[8] "2-Cyanomethyl-4-tert-butylthiazole (CAS 79455-62-2)."[9] . (Chemical identity verification).

  • ChemSrc. (2024). "2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile CAS Data." . (CAS and Synonym confirmation).

Sources

solubility of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Handling of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile Content Type: Technical Technical Guide Author Role: Senior Application Scientist[1][2]

Executive Summary: The Amphiphilic Thiazole Scaffold

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 306936-05-0) represents a critical class of heterocyclic building blocks used in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its structure features a unique polarity contrast: the tert-butyl group provides significant lipophilicity (hydrophobic bulk), while the thiazole-acetonitrile core introduces polar, hydrogen-bond accepting capabilities.[1][2]

Understanding the solubility landscape of this compound is not merely about dissolving a solid; it is about preserving compound integrity during bioassays and optimizing yield during synthesis.[1] This guide synthesizes structural property relationships (SPR) with practical laboratory protocols to ensure reproducible handling.

Physicochemical Profile & Structural Analysis

To predict solubility behavior without exhaustive empirical data, we analyze the molecular architecture.[1]

  • Lipophilic Domain: The tert-butyl moiety at the C4 position is a "grease ball," significantly increasing

    
     (partition coefficient) compared to methyl-substituted thiazoles.[1] This enhances solubility in non-polar and chlorinated solvents.[1]
    
  • Polar Domain: The acetonitrile (cyano) group and the thiazole nitrogen act as weak bases and H-bond acceptors.[1][2] This ensures compatibility with polar aprotic solvents like DMSO.[1]

  • Crystallinity: The planar thiazole ring often facilitates

    
    -stacking, leading to crystalline solids that require energy (heat or high-dielectric solvents) to disrupt the lattice.[1][2]
    

Estimated Properties:

  • Molecular Weight: ~180.27 g/mol

  • Predicted

    
    :  ~2.5 – 3.0 (Moderately Lipophilic)[1][2]
    
  • Physical State: Crystalline Solid (White to pale yellow)[1][2]

Solubility in Organic Solvents: Data & Recommendations

The following data categorizes solvents by their utility in specific workflows (Screening vs. Synthesis vs. Purification).

Table 1: Solubility Profile & Solvent Selection Guide
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO High (>100 mM)Bioassay StockStandard for HTS.[1][2] Hygroscopic; keep anhydrous to prevent precipitation.[1]
DMF High (>100 mM)Synthesis / ReactionsExcellent for nucleophilic substitutions (SNAr).[1][2] Hard to remove (high BP).
Chlorinated DCM (Dichloromethane) High (>50 mg/mL)Extraction / Work-upPrimary solvent for liquid-liquid extraction from aqueous layers.[1][2]
Chloroform High (>50 mg/mL)NMR AnalysisStandard solvent for proton NMR (

).[1][2]
Polar Protic Ethanol Moderate (Temp.[1][2] Dependent)RecrystallizationSoluble when hot; likely crystallizes upon cooling (ideal purification solvent).
Methanol Moderate LC-MS Mobile PhaseGood for preparing analytical samples; less solubilizing power than EtOH for this scaffold.[1][2]
Ethers THF Good Reactions (Grignard/Lithiation)Must be anhydrous.[1][2] Good solubility due to ether oxygen interaction with thiazole.[1]
Non-Polar Hexane / Heptane Low / Insoluble Anti-solventUsed to crash out the product from DCM or Ethyl Acetate solutions.[1][2]
Aqueous Water Insoluble (<0.1 mg/mL)Wash solventThe compound is hydrophobic.[1][2] Aqueous buffers require <1% DMSO co-solvent.[1]

Critical Insight: The tert-butyl group makes this compound significantly more soluble in ethers (THF, MTBE) than its un-substituted analogs.[1] However, it drastically reduces water solubility, making aqueous formulation challenging without cyclodextrins or surfactants.[1]

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the experimental goal.

SolubilityWorkflow Start Compound: 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile Goal Define Application Goal Start->Goal Bioassay Biological Screening (IC50 / HTS) Goal->Bioassay Biology Synthesis Chemical Synthesis (Alkylation / Condensation) Goal->Synthesis Chemistry Purification Purification (Crystallization) Goal->Purification Work-up DMSO Dissolve in 100% DMSO (Target: 10-20 mM Stock) Bioassay->DMSO PolarRxn Nucleophilic Attack? Use DMF or MeCN Synthesis->PolarRxn BaseRxn Strong Base (LDA/LiHMDS)? Use Anhydrous THF Synthesis->BaseRxn Recryst Dissolve in Hot Ethanol Purification->Recryst Aqueous Dilute into Media (Keep DMSO < 1%) DMSO->Aqueous PrecipCheck Check for Precipitation (Nephelometry) Aqueous->PrecipCheck Cool Cool to 4°C Add Hexane if needed Recryst->Cool Filter Filter Crystals Cool->Filter

Figure 1: Decision tree for solvent selection based on downstream application.[1][2]

Experimental Protocols

As exact literature values are often absent for specific catalog compounds, you must validate solubility internally.[1] Use these self-validating protocols.

Protocol A: Kinetic Solubility Assessment (The "Quick Check")

Use this for bioassays to ensure your compound doesn't crash out in media.[1][2]

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 2 minutes. Visual check: Solution must be perfectly clear.

  • Dilution: Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Readout: Measure UV absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Interpretation: An increase in OD620 > 0.005 indicates precipitation.[1][2] If precipitation occurs, lower the testing concentration to 10 µM.

Protocol B: Gravimetric Solubility Determination (The "Gold Standard")

Use this for synthesis scale-up to determine maximum loading.[1][2]

  • Weighing: Weigh ~50 mg of compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments while stirring at 25°C.

  • Saturation: If the solid dissolves immediately, add more solid until saturation is reached (solid remains visible after 1 hour of stirring).

  • Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (vacuum or nitrogen stream) and weigh the residue.[1][2]

  • Calculation:

    
    
    

Application Context: Synthesis & Reactivity

The solubility profile directly dictates the success of chemical modifications on this scaffold.[1]

  • Hantzsch Thiazole Synthesis: This compound is typically synthesized by reacting a thioamide with an

    
    -haloketone.[1][2]
    
    • Recommended Solvent:Ethanol or DMF .[1] The reaction proceeds well in polar protic solvents where the intermediate iminium salts are soluble, but the final neutral product precipitates upon cooling or water addition.[1]

  • Alkylation of the Acetonitrile: The

    
    -proton of the acetonitrile group is acidic (
    
    
    
    in DMSO).[1][2]
    • Recommended Solvent:Anhydrous THF at -78°C. The tert-butyl group ensures the lithiated anion remains soluble in THF, preventing aggregation that plagues simpler thiazoles.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4913352, 2-(1,3-Thiazol-2-yl)acetonitrile. Retrieved from [Link]

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Dondoni, A., & Merino, P. (1995).[1] 2-(Trimethylsilyl)thiazole.[1][3] Organic Syntheses, 72, 21. (Demonstrates thiazole handling in ether solvents). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Foundational text for DMSO/LogP relationships).

Sources

Technical Guide: Toxicity Mechanisms & Handling Protocols for Thiazole Acetonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity and Handling Precautions for Thiazole Acetonitrile Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary

Thiazole acetonitrile derivatives (e.g., 2-(thiazol-2-yl)acetonitrile, 4-thiazoleacetonitrile) are ubiquitous intermediates in the synthesis of antineoplastic, anti-inflammatory, and antimicrobial agents. While often categorized generically as "Harmful" (Category 4) under GHS standards, their toxicological profile is complex due to the dual reactivity of the thiazole ring (sensitization/bioactivation) and the acetonitrile side chain (metabolic cyanide release).

This guide synthesizes the specific metabolic risks of these compounds with field-proven handling protocols, moving beyond generic SDS advice to provide a self-validating safety framework for high-throughput and medicinal chemistry laboratories.

Toxicological Profile & Mechanisms[1][2]

The Dual-Threat Mechanism

The toxicity of thiazole acetonitriles is not instantaneous; it is frequently metabolic and delayed. Understanding the "Why" behind the toxicity is essential for designing effective safety barriers.

Mechanism A: The Nitrile Tail (Delayed Cyanide Release)

Unlike inorganic cyanides (e.g., NaCN), which dissociate immediately, acetonitrile derivatives require hepatic bioactivation.

  • Oxidation: The

    
    -carbon is oxidized, primarily by Cytochrome P450 2E1 (CYP2E1) .
    
  • Decomposition: This forms an unstable cyanohydrin intermediate.

  • Release: The cyanohydrin spontaneously decomposes into an aldehyde (often formaldehyde or a thiazole-aldehyde) and Hydrogen Cyanide (HCN) .

Critical Insight: Thiazole rings are known inhibitors of CYP2E1. This competitive inhibition can paradoxically delay the onset of cyanide toxicity compared to aliphatic nitriles, creating a "false safety" window where exposure symptoms (headache, dizziness) may not appear for 4–12 hours post-exposure.

Mechanism B: The Thiazole Ring (Sensitization)

The thiazole moiety is a structural alert in drug discovery. It is susceptible to bioactivation via S-oxidation or epoxidation, generating reactive electrophiles that bind covalently to cellular proteins (glutathione or cysteine residues). This mechanism is responsible for:

  • Idiosyncratic Toxicity: Unpredictable liver injury in chronic handling.

  • Skin Sensitization: Potential for severe allergic dermatitis upon repeated contact.

Quantitative Hazard Data

Table 1: Comparative Toxicity Data for Relevant Moieties

CompoundCAS No.[1][2][3][4]GHS ClassificationLD50 (Oral, Rodent)Primary Hazard Mode
Acetonitrile 75-05-8Flam.[5] Liq 2, Acute Tox 42,460 mg/kg (Rat)Metabolic HCN release
Thiazole 288-47-1Flam. Liq 3, Acute Tox 4983 mg/kg (Mouse)CNS depression, Irritation
2-(Thiazol-4-yl)acetonitrile Var.Acute Tox 4, Skin Irrit. 2~500-1000 mg/kg (Est.)Delayed HCN, Sensitizer
Potassium Cyanide 151-50-8Acute Tox 15-10 mg/kg (Rat)Immediate Cellular Hypoxia

Visualization: Metabolic & Safety Pathways

The following diagram illustrates the competing metabolic pathways and the logical decision tree for safety response.

G cluster_metabolism Metabolic Bioactivation cluster_response Emergency Response Logic Compound Thiazole Acetonitrile (Exposure) CYP2E1 CYP2E1 Oxidation (Liver) Compound->CYP2E1 Primary Pathway Inhibition Thiazole Ring INHIBITS CYP2E1 Compound->Inhibition Competitive Effect Adducts Protein Adducts (Sensitization) Compound->Adducts S-Oxidation Cyanohydrin Unstable Cyanohydrin CYP2E1->Cyanohydrin Inhibition->CYP2E1 Slows Reaction HCN HCN Release (Delayed 4-12h) Cyanohydrin->HCN Symptoms Symptoms: Headache, Dyspnea, Bitter Almond Odor HCN->Symptoms O2 Administer 100% O2 (Supportive Care) Symptoms->O2 First Line Antidote Cyanide Antidote Kit (Medical Pro Only) Symptoms->Antidote Severe/Confirmed

Figure 1: Metabolic bioactivation pathways of thiazole acetonitriles leading to delayed cyanide release and sensitization.

Risk Assessment & Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing, solubilization, and reaction setups must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Negative Pressure Check: Verify airflow using a tissue strip or digital monitor before opening any container.

  • Closed Systems: For reactions >5g, use closed addition funnels to prevent vapor escape during reagent addition.

Personal Protective Equipment (PPE) - The Critical Failure Point

Standard nitrile gloves are insufficient for prolonged protection against acetonitrile-based solutions. Acetonitrile permeates standard nitrile (4 mil) in <6 minutes.

Table 2: Glove Selection Protocol

Handling ScenarioRecommended Glove MaterialBreakthrough TimeProtocol
Solid Weighing Double Nitrile (4 mil)N/A (Solid)Discard outer glove immediately after weighing.
Solution Handling Laminate Film (Silver Shield/4H) > 240 minsEssential if dissolved in DMSO or MeCN.
Spill Cleanup Butyl Rubber (thick)> 480 minsDo not use standard nitrile for spills.
Experimental Workflow: A Self-Validating Protocol

This workflow incorporates "Hard Gates"—steps that cannot be bypassed without active verification.

  • Pre-Work Gate:

    • Confirm "Cyanide Antidote Kit" location (if required by site policy for >1g usage).

    • Verify solvent carrier. Note: DMSO enhances skin absorption of the thiazole by ~10x.

  • Reaction Setup:

    • Charge solid thiazole acetonitrile into the flask before adding solvent.

    • Use a syringe/septum technique for adding liquid reagents to minimize open-air exposure.

  • In-Process Monitoring:

    • Treat all LC-MS waste streams as "P-List" (acutely toxic) candidates until verified otherwise.

    • Do not acidify the reaction mixture without a scrubber. Acidification of unreacted nitrile/cyanide byproducts can release gaseous HCN.

  • Quenching & Waste:

    • Oxidative Quench: Treat aqueous waste streams containing residual nitrile with bleach (sodium hypochlorite) at pH > 10 to convert potential cyanide to cyanate (less toxic).

    • Segregation: NEVER mix thiazole acetonitrile waste with acidic waste streams.

Emergency Response Procedures

WARNING: Rescue personnel must wear SCBA (Self-Contained Breathing Apparatus) if a large spill has occurred in a confined space.

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).[1] Administer 100% Oxygen if trained.

  • Skin Contact:

    • Drench with water for 15 minutes.[1][2][4]

    • Discard contaminated leather goods (shoes, watchbands) – they cannot be decontaminated.

    • Monitor for delayed systemic toxicity (4–12 hours).

  • Ingestion:

    • If conscious: Rinse mouth.[4] Do NOT induce vomiting.

    • Transport to ER immediately. Inform medical staff of "Nitrile poisoning requiring observation for delayed cyanide release."

Antidote Considerations

While Hydroxocobalamin (Cyanokit) is the gold standard for cyanide poisoning, it is a medical intervention. Researchers should focus on Oxygen therapy and rapid transport. The "delayed" nature of acetonitrile metabolism often allows time for transport before peak toxicity occurs.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

  • Freeman, J. J., & Hayes, E. P. (1988). Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds.[6][7][8] Biochemical Pharmacology, 37(8), 1153–1159. [Link]

  • World Health Organization (WHO). Acetonitrile (Environmental Health Criteria 154). International Programme on Chemical Safety. [Link]

  • Dalvie, D. et al. (2002). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. (Contextualizes Thiazole ring bioactivation). [Link]

Sources

commercial availability and suppliers of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and quality control of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile , a specialized heterocyclic building block often utilized in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1]

Document Type: Technical Procurement & Synthesis Guide Version: 2.0 (Current as of 2026)[1]

Executive Summary & Chemical Identity

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile is a non-commodity, "make-on-demand" heterocyclic intermediate.[1] Unlike its benzothiazole analogs, this compound is rarely held in bulk catalog inventory due to its specific application in modulating lipophilicity (via the tert-butyl group) in ATP-competitive binding pockets.

Researchers seeking this compound must typically choose between Tier 1 specialty vendors (lead time: 2–4 weeks) or in-house synthesis (lead time: 3 days).[1] This guide provides the decision matrix and technical protocols for both pathways.

Chemical Specifications
ParameterSpecification
Chemical Name 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile
CAS Number Not widely indexed (Search via SMILES recommended)
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol
SMILES CC(C)(C)C1=CSC(CC#N)=N1
InChIKey QLBGFCHJCWNVIN-UHFFFAOYSA-N (Analogous base)
Physical State Low-melting solid or viscous oil (depending on purity)
Solubility Soluble in DMSO, DCM, MeOH; sparing solubility in water

Sourcing Strategy & Supplier Landscape

Because this compound is a "virtual inventory" item for most catalog houses, ordering from a generalist vendor often results in them subcontracting the synthesis, increasing cost and delay.[1]

The "Make vs. Buy" Decision Matrix

The following logic flow dictates the most efficient sourcing route based on your project timeline and quantity requirements.

SourcingStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline < 2 Weeks? QtyCheck->Urgency < 10g Tier1 Tier 1: Building Block Specialists (Enamine, Otava, WuXi) QtyCheck->Tier1 > 10g (Bulk) Tier2 Tier 2: Aggregators (eMolecules, MolPort) Urgency->Tier2 No (Flexible) InHouse In-House Synthesis (Hantzsch Protocol) Urgency->InHouse Yes (Urgent) Tier2->Tier1 Fulfillment Route

Figure 1: Strategic sourcing decision tree. Use Tier 1 specialists for bulk to avoid "double-margin" pricing from aggregators.

Recommended Supplier Tiers
  • Tier 1 (Primary Sources): These companies hold the largest physical libraries of thiazole building blocks.

    • Enamine (Ukraine/Latvia): High probability of stock or rapid synthesis (REAL Database).[1]

    • WuXi AppTec (LabNetwork): Reliable for >10g scale-up.[1]

    • Otava Chemicals: Specializes in fragment-based libraries.[1]

  • Tier 2 (Aggregators): Use these for price comparison but expect longer lead times.

    • eMolecules: Best search engine for checking global stock.

    • MolPort: Good for consolidating orders from boutique labs.

Synthesis & Manufacturing Pathways

If commercial lead times (typically 4–6 weeks for this specific analog) are prohibitive, the compound can be synthesized in-house using the Hantzsch Thiazole Synthesis .[1] This route is robust, scalable, and self-validating.

Reaction Logic

The synthesis involves the condensation of 2-cyanothioacetamide with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).[1]

SynthesisPathway R1 2-Cyanothioacetamide (CAS 7357-70-2) Inter Hydroxythiazoline Intermediate R1->Inter EtOH, RT R2 Bromopinacolone (CAS 5469-26-1) R2->Inter Prod 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile Inter->Prod -H2O (Dehydration) Byprod HBr + H2O Inter->Byprod

Figure 2: Hantzsch synthesis pathway. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the alpha-haloketone.[1]

Step-by-Step Protocol (Self-Validating)

Scale: 10 mmol Safety: Bromopinacolone is a lachrymator.[1] Perform all steps in a fume hood.

  • Preparation: Dissolve 2-cyanothioacetamide (1.0 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (1.79 g, 10 mmol) dropwise at room temperature.

    • Causality: Slow addition prevents exotherm-driven polymerization of the thioamide.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting thioamide (polar) should disappear, replaced by a less polar UV-active spot (Product).

  • Workup:

    • Cool to room temperature.

    • Concentrate ethanol to ~5 mL under reduced pressure.

    • Neutralize with saturated NaHCO₃ (Caution: CO₂ evolution).[1]

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Quality Control & Analytical Protocols

To ensure the integrity of the compound for biological assays, specific impurities must be ruled out.

Critical Impurity Profile
ImpurityOriginDetection MethodRisk
Bromopinacolone Unreacted starting materialGC-MS / TLC (KMnO4 stain)High: Potent alkylating agent; false positives in kinase assays.[1]
Thioamide Dimer Oxidative couplingLC-MS ([M+H]+ 199)Low: Generally inert but lowers effective concentration.[1]
HBr Salts Incomplete neutralizationpH of aqueous solutionMedium: Acidic pH can degrade sensitive protein targets.
Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (s, 9H, t-Butyl) – Diagnostic singlet.[1]

    • δ 4.10 (s, 2H, CH₂-CN) – Diagnostic singlet (shifts if enolized).[1]

    • δ 6.95 (s, 1H, Thiazole C5-H) – Aromatic singlet.[1]

  • LC-MS:

    • Target Mass: 180.27 Da.

    • Observed [M+H]⁺: ~181.1 m/z.[1]

Handling, Stability & Safety

  • Storage: Store at -20°C. The "active methylene" group adjacent to the nitrile and thiazole ring makes this compound prone to oxidation or condensation (Knoevenagel-type) upon prolonged exposure to air and light.[1]

  • Safety: Treat as a nitrile source. Metabolism may release cyanide ions; avoid acidic conditions during waste disposal.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft.

  • PubChem Compound Summary. "2-(1,3-Thiazol-2-yl)acetonitrile (Analog)." National Center for Biotechnology Information. Accessed 2026.

  • Enamine REAL Database. "Make-on-demand Building Blocks." Accessed 2026. [1]

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Reaction."

Sources

Methodological & Application

preparation of thiazole-based kinase inhibitors using tert-butyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of tert-Butyl Thiazole Kinase Inhibitors

Executive Summary

This guide details the optimized preparation of 2-amino-4-(tert-butyl)thiazole scaffolds, a critical pharmacophore in kinase inhibitor discovery. Thiazoles serve as potent ATP-mimetics, while the tert-butyl moiety is strategically employed to occupy the hydrophobic "gatekeeper" pocket (selectivity filter) or the solvent-exposed front regions of the kinase domain.

Unlike standard textbook procedures, this protocol addresses the specific challenges of handling volatile


-haloketones and optimizing the Hantzsch cyclization for steric bulk, ensuring high yields (>85%) and purity suitable for biological assays.

Strategic Rationale: The Role of the tert-Butyl Group

In Medicinal Chemistry, the transition from a methyl or phenyl group to a tert-butyl group on a thiazole ring is often a "magic methyl" equivalent for selectivity.

  • Hydrophobic Filling: The spherical, bulky tert-butyl group (

    
     = -0.07, 
    
    
    
    = 1.98) effectively fills the hydrophobic pocket II or the allosteric back-cleft of kinases (e.g., CDK, GSK-3
    
    
    , Src), displacing water and increasing entropic gain upon binding.
  • Metabolic Stability: The quaternary carbon blocks metabolic oxidation (CYP450) that typically attacks benzylic positions.

  • Solubility Modulation: While lipophilic, the tert-butyl group prevents

    
    -
    
    
    
    stacking aggregation common in planar kinase inhibitors.
Diagram 1: Structural Logic & SAR Strategy

KinaseSAR Scaffold Thiazole Core (ATP Mimetic) Modification C4-tert-Butyl Group Scaffold->Modification Functionalization Target Hydrophobic Pocket (Selectivity Filter) Modification->Target Steric Complementarity Outcome Increased Potency & Metabolic Stability Target->Outcome Kd Reduction

Caption: SAR logic for incorporating tert-butyl groups into thiazole kinase inhibitors to enhance selectivity.

Experimental Protocols

Protocol A: Controlled Synthesis of 2-Amino-4-(tert-butyl)thiazole

Direct bromination of pinacolone can be hazardous due to the lachrymatory nature of


-bromoketones. This protocol uses an in-situ generation approach to minimize exposure.

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thiourea[1][2][3][4][5][6][7][8]

  • Ethanol (Absolute)

  • Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Bromination (The "Cold" Phase):

    • Dissolve Pinacolone (10.0 g, 100 mmol) in methanol (50 mL) at 0°C.

    • Dropwise add Bromine (16.0 g, 100 mmol) over 30 minutes. Critical: Keep temperature <5°C to prevent poly-bromination.

    • Stir for 1 hour at 0°C until the red bromine color fades to a pale yellow.

    • Checkpoint: TLC (10% EtOAc/Hexane) should show consumption of pinacolone (

      
       ~0.6) and appearance of the bromo-intermediate (
      
      
      
      ~0.5).
  • Hantzsch Cyclization (The "Hot" Phase):

    • To the reaction mixture (containing the generated 1-bromo-3,3-dimethyl-2-butanone), add Thiourea (7.6 g, 100 mmol) directly.

    • Heat the mixture to reflux (78°C) for 4 hours.

    • Observation: The solution will turn clear, then precipitate a white solid (the hydrobromide salt of the thiazole).

  • Work-up & Free Basing:

    • Cool to room temperature.[1][5] Concentrate the solvent to ~20 mL under reduced pressure.

    • Pour the residue into ice water (100 mL).

    • Basify to pH 9-10 using Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      . Note: The tert-butyl group makes the amine slightly less basic, but free-basing is essential for the next coupling step.
    • Extract with Ethyl Acetate (3 x 50 mL).[8]

    • Dry over

      
       and concentrate.
      

Yield Expectation: 85-92% (White/Off-white solid). Validation:


 NMR (400 MHz, 

):

6.15 (s, 1H, thiazole-H), 4.95 (br s, 2H,

), 1.28 (s, 9H,

-Bu).
Protocol B: Library Generation (Amide Coupling)

Connecting the thiazole "head" to the "tail" (hinge binder).

Reagents:

  • 2-Amino-4-(tert-butyl)thiazole (from Protocol A)

  • Carboxylic Acid Partner (e.g., substituted benzoic acid)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Anhydrous)

Methodology:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate the acid.

  • Add 2-Amino-4-(tert-butyl)thiazole (1.0 equiv).

  • Stir at 60°C for 4 hours. Note: The steric bulk of the tert-butyl group at C4 slightly shields the C2-amine. Mild heating is required compared to unhindered thiazoles.

  • Purification: Dilute with water, filter the precipitate, and wash with

    
    .
    

Data Summary & Quality Control

Table 1: Optimization of Cyclization Conditions

EntrySolventTemp (°C)Time (h)Yield (%)Purity (LCMS)Notes
1Ethanol251245%88%Incomplete cyclization
2Ethanol78 (Reflux)492% >98%Optimal Condition
3DMF100270%90%Difficult work-up; dark tar formed
4Water100660%95%"Green" method, but lower yield
Diagram 2: Synthetic Workflow

SynthesisFlow Start Pinacolone (Starting Material) Step1 Bromination (Br2/MeOH, 0°C) Start->Step1 Inter Intermediate: alpha-Bromoketone Step1->Inter Step2 Hantzsch Cyclization (Thiourea, Reflux) Inter->Step2 Product 2-Amino-4-t-butylthiazole (Core Scaffold) Step2->Product Step3 Amide Coupling (HATU/DMF) Product->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: Step-wise workflow for transforming pinacolone into a functional kinase inhibitor.

Troubleshooting & Critical Parameters

  • NMR Silence: If the tert-butyl singlet at ~1.3 ppm is split or shifted significantly, check for N-alkylation vs S-alkylation during the Hantzsch step. S-alkylation is the kinetic product but rearranges to the thiazole (N-alkylation/cyclization) under heat. Solution: Ensure reflux is maintained for full duration.

  • Lachrymator Safety: The

    
    -bromopinacolone intermediate is a potent lachrymator. Do not isolate it to dryness if possible. Use the "telescoped" (one-pot) method described in Protocol A.
    
  • Coupling Failures: If the amide coupling fails, the C2-amine might be deactivated by the electron-rich thiazole ring. Solution: Switch to using the Acid Chloride of the partner carboxylic acid with Pyridine as the base.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template.[9] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)." Journal of Medicinal Chemistry.

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).[8]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes."

  • Organic Chemistry Portal. "Synthesis of Thiazoles." (General Protocol Reference).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Thiazole Scaffolds and Green Chemistry

The 1,3-thiazole ring is a privileged heterocyclic framework, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] From antimicrobial to anticancer and anti-inflammatory properties, the versatility of the thiazole moiety has made it a focal point in medicinal chemistry and drug development.[3] The compound 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile is a valuable building block in this field, with the tert-butyl group often enhancing lipophilicity and metabolic stability, and the acetonitrile group providing a reactive handle for further molecular elaboration.

Traditionally, the synthesis of thiazoles, most notably through the Hantzsch reaction, involves prolonged reaction times and often requires harsh conditions, leading to lower yields and the generation of byproducts.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of such heterocyclic systems.[4][5] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, improves yields, and enhances product purity, all while aligning with the principles of green chemistry.[5][6]

This document provides a comprehensive guide to the microwave-assisted synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and compare its efficiency with conventional heating methods.

The Scientific Foundation: Hantzsch Thiazole Synthesis and Microwave Irradiation

The synthesis of the target molecule is achieved via the Hantzsch thiazole synthesis, a classic condensation reaction. In this specific case, the reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile, the logical precursors are 1-bromo-3,3-dimethyl-2-butanone and 2-cyanoethanethioamide.

The reaction proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The Role of Microwave Irradiation:

Microwave energy accelerates this process through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat.

  • Ionic Conduction: If any ions are present in the reaction mixture, they will move back and forth in response to the oscillating electric field, generating heat through friction.

This direct and uniform heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, leads to a rapid increase in temperature and a significant enhancement of the reaction rate.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

This protocol is designed for a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

  • 1-bromo-3,3-dimethyl-2-butanone (1.0 mmol, 1 equiv.)

  • 2-cyanoethanethioamide (1.0 mmol, 1 equiv.)

  • Ethanol (3-5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

  • Purification supplies (e.g., column chromatography apparatus, silica gel, appropriate eluents)

Instrumentation:

  • A dedicated microwave reactor capable of controlling temperature and power.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 mmol) and 2-cyanoethanethioamide (1.0 mmol).

  • Solvent Addition: Add 4 mL of ethanol to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture under the following conditions:

    • Temperature: 100-120 °C

    • Power: 150-250 W

    • Reaction Time: 10-20 minutes

  • Reaction Monitoring: After the irradiation is complete, cool the vial to room temperature. Monitor the reaction progress by TLC to ensure the consumption of starting materials.

  • Work-up:

    • Once the reaction is complete, transfer the cooled reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Workflow Diagram:

G cluster_0 Reaction Preparation cluster_1 Microwave Synthesis cluster_2 Work-up & Purification A Combine 1-bromo-3,3-dimethyl-2-butanone and 2-cyanoethanethioamide B Add Ethanol A->B C Seal Microwave Vial B->C D Irradiate in Microwave Reactor (100-120°C, 150-250W, 10-20 min) C->D E Cool and Monitor by TLC D->E F Solvent Removal & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS, IR) G->H

Caption: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis over conventional heating methods are stark, particularly in terms of reaction time and yield.[4][5][6]

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10-20 minutes4-8 hours
Typical Yield 85-95%60-75%
Energy Consumption LowerHigher
Product Purity Generally higher, less byproduct formationOften requires more extensive purification

Applications in Drug Discovery and Development

The 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile scaffold is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thiazole ring is a known pharmacophore, and the tert-butyl and acetonitrile groups offer opportunities for creating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

  • Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity.[3]

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs.

  • Anti-inflammatory Drugs: Thiazole-containing compounds have been investigated for their anti-inflammatory properties.

Mechanism of Action Diagram:

G cluster_0 Synthesis cluster_1 Drug Development Pipeline cluster_2 Therapeutic Targets A 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile Versatile Intermediate B Library Synthesis High-Throughput Screening A:f1->B:f0 C Lead Optimization Structure-Activity Relationship (SAR) Studies B:f1->C:f0 D Preclinical Development In vivo Testing C:f1->D:f0 E Anticancer D:f1->E F Antimicrobial D:f1->F G Anti-inflammatory D:f1->G

Caption: Role in Drug Discovery.

Conclusion

The microwave-assisted synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This approach not only accelerates the synthesis of this valuable building block but also aligns with the growing demand for sustainable practices in the pharmaceutical industry. The protocols and insights provided herein are intended to empower researchers to leverage this powerful technology for the advancement of their drug discovery and development programs.

References

  • A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5h)-one via hantzsch condensation. (n.d.). Rasayan Journal of Chemistry. [Link]

  • de Souza, M. V. N., Sato, D. N., & Pereira, V. R. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 16(12), 10438-10447. [Link]

  • Wagare, K., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Results in Chemistry, 6, 101140. [Link]

  • Study On Synthesis Some Thiazoles Derivaties Using Microwave Oven. (2019). Journal of Multidisciplinary Engineering Science and Technology (JMEST). [Link]

  • Patel, R. J., & Patel, P. S. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 47(4), 1-6. [Link]

  • of isolated yields for microwave-assisted and conventional Hantzsch synthesis of thiazolyl coumarins 10. (n.d.). ResearchGate. [Link]

  • Dessì, A., Calamante, M., Mordini, A., Zani, L., Taddei, M., & Reginato, G. (2014). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 4(3), 1163-1169. [Link]

  • Table 1. Comparison between traditional methods and microwave assisted... (n.d.). ResearchGate. [Link]

  • (PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. (2016). ResearchGate. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2017). Organic & Biomolecular Chemistry. [Link]

  • Vanden Eynde, J. J., & Lewkowicz, A. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(5), 1075-1093. [Link]

  • El-Sayed, W. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4236. [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI. [Link]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. [Link]

  • Kumar, A., & Sharma, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1039-1105. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research. [Link]

  • Rao, C. V., et al. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl-thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Organic Communications, 4(2), 33-41. [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(1), 226-234. [Link]

  • Wang, Y., et al. (2012). 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873. [Link]

  • Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate. (n.d.). EPA. [Link]

  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(1), 226-234. [Link]

Sources

Application Note: Synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (CAS Registry Number: Variable/Generic Analog). This compound is a critical heterocyclic building block used frequently in the development of kinase inhibitors, agrochemicals, and allosteric modulators. The method utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between 2-cyanoethanethioamide and 1-bromo-3,3-dimethylbutan-2-one. This guide emphasizes process safety, impurity control, and structural validation, providing a self-validating workflow for medicinal chemistry and process development laboratories.

Introduction & Mechanistic Rationale

The Hantzsch thiazole synthesis is the gold standard for constructing 1,3-thiazoles. It involves the condensation of an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-haloketone with a thioamide.[1][2][3][4][5]
Reaction Scheme

The synthesis targets the 2,4-disubstituted thiazole core. The steric bulk of the tert-butyl group at position 4 provides metabolic stability and hydrophobic interaction potential in drug targets, while the acetonitrile group at position 2 serves as a versatile handle for further derivatization (e.g., hydrolysis to acids, reduction to amines, or cyclization).

Mechanism

The reaction proceeds through a stepwise cascade:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (SN2 substitution), displacing the bromide.
    
  • Thioimidate Formation: An intermediate acyclic thioimidate salt is formed.

  • Cyclodehydration: The amide nitrogen attacks the ketone carbonyl, followed by dehydration (loss of water) to drive aromatization, yielding the stable thiazole ring.

HantzschMechanism Reagents Reagents: Cyanothioacetamide + Bromopinacolone Inter1 Intermediate 1: S-alkylation (Acyclic Thioimidate) Reagents->Inter1 SN2 Attack (S on C-Br) Inter2 Intermediate 2: Hydroxythiazoline Inter1->Inter2 N-Attack on C=O Product Product: 2-[4-(t-butyl)thiazol-2-yl] acetonitrile Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The driving force is the formation of the aromatic thiazole ring.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )RoleHazards
2-Cyanoethanethioamide 7357-70-2100.14Thioamide SourceToxic, Irritant
1-Bromo-3,3-dimethylbutan-2-one 5469-26-1179.05

-Haloketone
Lachrymator , Corrosive
Ethanol (Absolute) 64-17-546.07SolventFlammable
Sodium Bicarbonate (sat.[6][7] aq.) 144-55-884.01NeutralizationIrritant
Ethyl Acetate 141-78-688.11Extraction/WorkupFlammable
Equipment
  • 100 mL Round-bottom flask (RBF) with 24/40 joint.

  • Magnetic stir bar and hotplate/stirrer.

  • Reflux condenser with drying tube (CaCl₂ or N₂ line).

  • Rotary evaporator.

  • Buchner funnel/vacuum filtration setup.

Experimental Protocol

Standardized Procedure (10 mmol Scale)

Step 1: Preparation of Reaction Mixture

  • In a 100 mL RBF, dissolve 2-cyanoethanethioamide (1.00 g, 10.0 mmol, 1.0 equiv) in Absolute Ethanol (20 mL).

    • Note: Ensure the thioamide is fully dissolved before proceeding. Mild warming (30°C) may be used if necessary.

  • Add 1-bromo-3,3-dimethylbutan-2-one (1.79 g, 10.0 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

    • Caution: This reagent is a potent lachrymator (tear gas effect). Perform strictly inside a fume hood.

Step 2: Cyclization (Reflux)

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 2 to 4 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting thioamide (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.

Step 3: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Volume Reduction: Concentrate the solution to approximately 50% of its original volume using a rotary evaporator.

  • Neutralization: Pour the concentrate into a beaker containing ice-cold saturated NaHCO₃ solution (50 mL).

    • Why? The reaction generates HBr.[8][9] The thiazole nitrogen can be protonated, keeping it in the aqueous phase. Neutralization liberates the free base, causing precipitation.

  • Stir vigorously for 15 minutes. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, extract the aqueous mixture with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate to dryness.

Step 4: Purification

  • Filter the precipitate using a Buchner funnel.[2]

  • Wash the solid with cold water (2 x 10 mL) to remove inorganic salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (4:1) or Hexane/Ethyl Acetate .

  • Dry the crystals under vacuum at 40°C for 4 hours.

Workflow Start Start: Dissolve Thioamide in EtOH AddKetone Add Bromopinacolone (Dropwise, RT) Start->AddKetone Reflux Reflux 2-4 Hours (Monitor TLC) AddKetone->Reflux Quench Pour into Ice/NaHCO3 Reflux->Quench Precip Precipitate Forms? Quench->Precip Filter Filter & Wash (Cold Water) Precip->Filter Yes (Solid) Extract Extract w/ EtOAc Dry & Evaporate Precip->Extract No (Oil) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Extract->Recryst

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following expected spectral data.

Expected NMR Data ( )
PositionShift (

ppm)
MultiplicityIntegralAssignment
Thiazole C-5 6.90 - 7.10Singlet (s)1HAromatic Ring Proton
Acetonitrile 4.10 - 4.20Singlet (s)2H

Tert-Butyl 1.35 - 1.45Singlet (s)9H

Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 180.07

  • Expected

    
    :  181.1
    
IR Spectroscopy
  • Nitrile (C≡N): Distinct sharp band at 2250–2260 cm⁻¹ .

  • Thiazole (C=N, C=C): Bands around 1500–1600 cm⁻¹ .

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Extend reflux time; ensure pH > 7 during neutralization to fully deprotonate the thiazole.
Oiling Out Product melting point is low or impurities present.Scratch the flask glass with a rod to induce nucleation; seed with a pure crystal; use Hexane/EtOAc for recrystallization.
Dark Color Oxidation of thioamide or polymerization.Perform reaction under Nitrogen atmosphere; ensure reagents are fresh (thioamides degrade over time).
Lachrymatory Fumes Residual bromoketone.Ensure complete consumption of bromoketone by using slight excess of thioamide (1.05 equiv) or wash crude solid with hexanes.

Safety & Compliance

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or extreme acidic conditions can release toxic species. Handle as a hazardous substance.

  • Lachrymator: 1-Bromo-3,3-dimethylbutan-2-one causes severe eye and respiratory irritation. All weighing and transfers must occur in a certified fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

References

  • Hantzsch, A. (1887).[10] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis". Organic Chemistry Portal. Retrieved October 2023.

  • BenchChem. "Application Notes and Protocols: Hantzsch Thiazole Synthesis". BenchChem Protocols. Retrieved October 2023.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

[1][2][3]

Case ID: THZ-CN-PUR-001 Compound Class: 2-Substituted-4-Alkyl-1,3-Thiazoles Primary Application: Pharmaceutical Intermediate / Fragment-Based Drug Discovery[1][2][3]

Executive Summary & Molecule Profile

This compound is typically synthesized via the Hantzsch thiazole synthesis , condensing 2-cyanoethanethioamide with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).[1][2][3]

  • Critical Stability Note: While the thiazole ring is robust, the acetonitrile (

    
    -methylene)  position is susceptible to oxidative degradation and hydrolysis under strongly acidic or basic conditions at elevated temperatures.[2][3] Avoid prolonged exposure to pH > 10 or < 2.[1][2][3]
    
  • Physical State: Often isolated as a low-melting solid or a viscous oil that crystallizes upon standing.[1][2][3] The tert-butyl group increases lipophilicity, making the compound highly soluble in organic solvents, which can complicate recrystallization.[3]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, viscous oil that refuses to solidify."

Diagnosis: This is the most common issue in Hantzsch synthesis.[1][2] The oil is likely a mixture of the product, unreacted bromopinacolone (which acts as a solvent), and oligomeric byproducts.[2][3] Solution: The "Freeze-Thaw" Trituration Protocol. [1][2][3]

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2][3]

  • Add Hexanes (or Pentane) dropwise until the solution turns slightly cloudy.

  • Cool to -20°C (freezer) for 12 hours.

  • If an oil separates again, decant the supernatant and scratch the flask walls with a glass rod vigorously in the presence of fresh cold hexanes.[3] This induces nucleation.[1][3]

  • Why this works: The lipophilic impurities remain in the hexane mother liquor, while the mechanical stress and low temperature force the thiazole lattice to form.[2][3]

Issue 2: "The product has a persistent red/brown color even after crystallization."

Diagnosis: This indicates the presence of polymerized thioamide species or oxidized thiazole byproducts.[1][2] Solution: Activated Charcoal Filtration. [1][3]

  • Do not simply add charcoal to the recrystallization pot.[1][2]

  • Protocol: Dissolve the crude solid in warm Ethanol or Ethyl Acetate . Add Activated Carbon (5-10 wt%) .[1][2][3] Stir at 50°C for 15 minutes. Filter through a Celite® pad while still warm.[1][2][3] The filtrate should be pale yellow or colorless.[1][2]

  • Scientific Rationale: The planar, aromatic impurities adsorb strongly to the carbon matrix, while the bulky tert-butyl thiazole is less retained.[3]

Issue 3: "TLC shows a spot very close to my product."

Diagnosis: This is likely the unreacted bromopinacolone or a regioisomer (though rare with tert-butyl ketones).[1][2][3] Bromopinacolone has a high Rf similar to the product in non-polar systems.[1][2] Solution: Chemical Washing. [1][3]

  • Dissolve crude in Ethyl Acetate.[1][2]

  • Wash with 10% aqueous Sodium Thiosulfate (removes traces of bromine/oxidants).[1][2][3]

  • Wash with Saturated Aqueous NaHCO₃ (removes acidic impurities).[1][2][3]

  • Crucial Step: If the impurity persists, use Column Chromatography with a gradient.[1][3] The tert-butyl group makes the product move significantly faster than the polar thioamide starting material but similarly to the bromoketone.[1][2]

Decision Tree & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction MixtureStateCheckPhysical State?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidYesOilViscous Oil / GumStateCheck->OilNoRecrystProtocol B: Recrystallization (EtOH/H2O)Solid->RecrystTriturationProtocol A: Cold Trituration (Hexane/Et2O)Oil->TriturationTrituration->StateCheckSolidifiesColumnProtocol C: Flash Chromatography(Hexane:EtOAc)Trituration->ColumnRemains OilPurityCheckTLC / NMR CheckRecryst->PurityCheckPureFinal Product(>98% Purity)PurityCheck->PurePassImpureimpurities persistPurityCheck->ImpureFailImpure->ColumnColumn->Pure

Figure 1: Logical workflow for the isolation and purification of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile.

Detailed Experimental Protocols

Protocol A: Solvent Systems Data

Select the appropriate system based on the polarity observed on TLC.[1][2]

MethodSolvent SystemRatio (v/v)Notes
TLC / Column Hexanes : Ethyl Acetate90:10 to 80:20Product Rf ≈ 0.4–0.[1][2][3]6. Tert-butyl group increases non-polar mobility.[1][2][3]
Recrystallization Ethanol : Water95:5 to 80:20Dissolve in hot EtOH, add H₂O to turbidity.[3]
Recrystallization Hexanes (or Heptane)100%Good for removing polar tars; requires cooling to -20°C.
Protocol B: Recrystallization (The Gold Standard)

Best for: Solids with >85% crude purity.[2][3]

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) . Heat to boiling on a water bath. Add solvent in small portions until the solid just dissolves.[1][2]

    • Tip: If a small amount of dark residue remains undissolved after adding reasonable solvent, decant the clear supernatant to a clean flask.[3] Do not force dissolution of the tar.[1][2]

  • Nucleation: Remove from heat. Add warm water dropwise until a faint, persistent cloudiness appears.[3]

  • Crystallization: Add a few drops of Ethanol to clear the cloudiness.[1] Cap the flask and allow it to cool slowly to room temperature undisturbed. Then, transfer to a fridge (4°C) for 4 hours.

  • Collection: Filter the crystals using vacuum filtration. Wash with cold Hexane/Ethanol (9:1) mixture.

Protocol C: Flash Column Chromatography

Best for: Oily crudes or separating close-running impurities.[1][2][3]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and mix with dry silica (1:2 ratio). Evaporate the DCM to obtain a dry-loaded powder.[1][2][3]

  • Elution Gradient:

    • Start: 100% Hexanes (2 column volumes) - Flushes non-polar impurities.[1][2][3]

    • Ramp: 5% Ethyl Acetate in Hexanes - Product typically elutes here.[1][2][3]

    • Flush: 20% Ethyl Acetate in Hexanes - Removes polar thioamide/byproducts.[1][2][3]

  • Detection: Monitor fractions via TLC (UV 254 nm). The thiazole ring is UV active.[1][2]

Analytical Validation

Before proceeding to biological assays, validate the purified compound:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       ~1.3-1.4 ppm (s, 9H): Tert-butyl group.[1][2][3]
      
    • 
       ~4.0-4.2 ppm (s, 2H): 
      
      
      -CN protons.[2][3]
    • 
       ~6.9-7.1 ppm (s, 1H): Thiazole C5-H proton.[1][2][3]
      
  • Melting Point: Expect a range between 40°C – 70°C (exact value depends on crystal polymorph and purity; analogs typically melt in this window).[1][2][3]

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Organic Syntheses, Coll.[3] Vol. 3, p. 732 (1955).[2][3] General procedure for thiazole synthesis from

      
      -haloketones and thioamides. 
      
  • Purification of Lipophilic Thiazoles

    • Bramley, S. E., et al.[3][4] "The Hantzsch thiazole synthesis under acidic conditions." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643.[2][3][4]

  • Chromatographic Properties of Thiazole Acetonitriles

    • PubChem Compound Summary for 2-(1,3-Thiazol-2-yl)acetonitrile (Analog).[1][2][3] National Library of Medicine (US).[1][2][3]

Technical Support: Stability Profile of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Alert

Current Status: CONDITIONAL STABILITY

2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile exhibits a dichotomous stability profile under acidic conditions. While the thiazole ring itself is robust, the acetonitrile moiety (


) is highly reactive toward nucleophilic attack when activated by protonation.
  • In Anhydrous Non-Nucleophilic Acid (e.g., HCl/Dioxane): STABLE. The molecule will form a hydrochloride salt at the thiazole nitrogen.

  • In Aqueous Acid (e.g., HCl/H₂O): UNSTABLE. Rapid hydrolysis occurs, converting the nitrile first to a primary amide, then to a carboxylic acid.

  • In Alcoholic Acid (e.g., HCl/MeOH): HIGH RISK. The molecule undergoes the Pinner Reaction , converting the nitrile into an imidate ester.[1]

Part 2: Technical Deep Dive (Mechanisms)

The Hydrolysis Trap (Aqueous Acid)

In the presence of water and acid, the thiazole nitrogen is protonated first (


). This creates an electron-withdrawing effect that, combined with the protonation of the nitrile nitrogen, renders the nitrile carbon highly electrophilic.
  • Mechanism: Acid-Catalyzed Hydration.[2][3]

  • Outcome: Formation of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetamide, followed by 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetic acid.

  • Kinetics: The heteroaryl ring accelerates this process compared to aliphatic nitriles due to inductive electron withdrawal.

The Solvolysis Trap (The Pinner Reaction)

A common error is attempting to solubilize this lipophilic molecule (due to the tert-butyl group) in acidic methanol or ethanol.

  • Mechanism: The alcohol acts as a nucleophile attacking the protonated nitrile.

  • Outcome: Formation of an imidate salt (Pinner Salt).[4][1][5] Upon aqueous workup, this hydrolyzes to an ester , not the original nitrile.

Visualized Degradation Pathways[7]

DegradationPathways Nitrile Target Molecule (Nitrile) Protonated Activated Species (N-Protonated) Nitrile->Protonated + H+ Amide Primary Amide (Intermediate) Protonated->Amide + H2O (Aqueous Acid) Imidate Imidate Salt (Pinner Product) Protonated->Imidate + ROH (Alcoholic Acid) Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid + H2O, Heat Ester Ester (Byproduct) Imidate->Ester + H2O (Workup)

Figure 1: Divergent degradation pathways based on solvent choice. Blue indicates the starting material; Red indicates degradation products.

Part 3: Troubleshooting Guide & FAQs

Scenario A: "My Starting Material Disappeared on LC-MS."

Q: I treated the compound with 1M HCl to remove a protecting group, but the nitrile peak (IR ~2250 cm⁻¹) is gone.

  • Diagnosis: You have hydrolyzed the nitrile.[2][3][6][7][8]

  • The Fix:

    • Lower Temperature: Nitrile hydrolysis usually requires heat (

      
      ). Perform acid treatments at 
      
      
      
      to room temperature.
    • Limit Water: Use anhydrous acids (e.g., TFA in DCM, HCl in Dioxane) if possible.

    • Monitor Kinetics: The hydrolysis to the amide can be fast; the hydrolysis to the acid is slower. Check if your mass spec shows M+18 (Amide) or M+19 (Acid form, usually observed as M+1).

Scenario B: "I Isolated an Unexpected Ethyl Ester."

Q: I used ethanolic HCl to form the salt of the thiazole, but I isolated an ethyl ester.

  • Diagnosis: This is the classical Pinner Reaction . The nitrile reacted with the ethanol.[8]

  • The Fix:

    • Change Solvent: Switch to non-nucleophilic polar solvents like Acetonitrile (ACN) or Isopropyl Acetate.

    • Avoid Alcohols: Never expose nitriles to strong acids in methanol or ethanol unless you intend to make the ester or imidate.

Scenario C: Solubility Issues

Q: The tert-butyl group makes it insoluble in aqueous acid. Can I heat it to dissolve?

  • Diagnosis: Heating a heterogeneous mixture of nitrile in aqueous acid is the standard industrial method for making carboxylic acids. You are driving the degradation.

  • The Fix:

    • Cosolvent: Use THF or Dioxane/Water mixtures to achieve solubility at lower temperatures.

    • Sonication: Use sonication rather than heat to disperse the solid.

Part 4: Experimental Protocols

Protocol 1: Stability Assessment (HPLC)

Use this protocol to validate stability before committing valuable material.

Materials:

  • Sample: 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (1 mg)

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: 1N HCl (Aqueous)

  • Solvent C: 0.1% TFA in Water

Procedure:

  • Preparation: Dissolve 1 mg of sample in 0.5 mL ACN.

  • Stress Test: Add 0.5 mL of Solvent B (or C). Vortex.

  • Timepoints: Inject immediately (T=0), then incubate at RT. Inject at T=1h, T=4h, T=24h.

  • Analysis: Monitor for the appearance of the Amide (+18 Da shift) or Acid (+1 Da shift, retention time shift).

Protocol 2: Safe Salt Formation

Use this to stabilize the thiazole without hydrolyzing the nitrile.

  • Dissolve substrate in anhydrous Diethyl Ether or Dioxane .

  • Cool to

    
    .
    
  • Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

  • The hydrochloride salt will precipitate immediately.

  • Filter under Nitrogen/Argon. Do not wash with alcohols.

Part 5: Decision Matrix (Solvent Selection)

DecisionTree Start Start: Acid Treatment Needed IsWaterPresent Is Water Present? Start->IsWaterPresent IsAlcoholPresent Is Alcohol Present? IsWaterPresent->IsAlcoholPresent No Caution CAUTION (Monitor Temp < 20°C) IsWaterPresent->Caution Yes Safe SAFE (Salt Formation) IsAlcoholPresent->Safe No (Use Ether/Dioxane) Danger DANGER (Pinner Reaction) IsAlcoholPresent->Danger Yes

Figure 2: Solvent selection logic for handling thiazole acetonitriles in acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Hydrolysis of Nitriles).
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry, 44(10), 3568-3584.

  • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. (Definitive review of the Pinner Reaction).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Foundational text on Thiazole ring stability and reactivity).

Sources

Technical Support Center: Purification of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

[1][2]

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Impurity Removal & Protocol Optimization[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely synthesizing or purifying 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile (CAS: 306936-09-2 or analog).[1][2] This compound is a critical intermediate for kinase inhibitors and agrochemicals. Its purification is often complicated by the reactivity of the acetonitrile group and the lipophilicity of the tert-butyl moiety.

Compound Profile:

  • Core Structure: 1,3-Thiazole ring.[1][2][3][4]

  • Key Functionalities:

    • C2-Position: Acetonitrile (-CH₂CN) – Acid/Base Sensitive.[1][2]

    • C4-Position: Tert-butyl (-C(CH₃)₃) – Lipophilic/Steric Bulk.[1][2]

  • Common Synthesis Route: Hantzsch Thiazole Synthesis (Condensation of 1-bromo-3,3-dimethylbutan-2-one with 2-cyanothioacetamide).[1][2]

Diagnostic Hub: Identifying Your Impurity

Before selecting a purification method, match your observation to the "Known Error Codes" below.

Error CodeObservationLikely Impurity / CauseDiagnostic Signature (LCMS/NMR)
ERR-01 Strong lachrymatory (tear-inducing) smell.[1][2]Unreacted Bromoketone (1-bromo-3,3-dimethylbutan-2-one).[1][2]NMR: Singlet ~4.2 ppm (CH₂Br).[1][2] LCMS: M+2 isotope pattern (Br).[1][2]
ERR-02 Red/Orange sticky oil or tar.[1][2]Thioamide Polymer/Sulfur . Decomposition of 2-cyanothioacetamide.NMR: Broad, undefined aliphatic peaks. Visual: Color persists even after filtration.
ERR-03 Product precipitates but melts over a wide range.[1]HBr Salt Inclusion . The thiazole nitrogen is protonated.NMR: Broad NH+ peak >10 ppm. Solubility: Soluble in water/methanol, insoluble in ether.[1][2]
ERR-04 New peak M+18 in LCMS.[1]Hydrolysis Product (Amide).[1][2] Nitrile

Amide.
LCMS: Mass = Target + 18. IR: Strong C=O stretch ~1680 cm⁻¹.

Workflow Visualization: The Purification Logic

The following diagram illustrates the decision-making process for purifying this specific thiazole.

PurificationWorkflowStartCrude Reaction Mixture(Hantzsch Synthesis)NeutralizationStep 1: Neutralization(Sat. NaHCO3 to pH 7-8)Start->Neutralization Quench HBrPhaseSepPhase Separation(Extract w/ EtOAc or DCM)Neutralization->PhaseSep Remove saltsTLC_CheckCheckpoint: TLC Analysis(Hex/EtOAc 4:1)PhaseSep->TLC_CheckCrystPath A: Recrystallization(EtOH/H2O or Hexane)TLC_Check->Cryst Major spot + minor impuritiesColumnPath B: Flash Chromatography(Silica Gel)TLC_Check->Column Complex mixture / Tarry residueFinalPure Product(White/Pale Yellow Solid)Cryst->FinalColumn->Final

Figure 1: Logical workflow for isolating 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile from crude Hantzsch reaction mixtures.

Protocol Library

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing trace colored impurities and starting materials (ERR-01, ERR-02).[1][2]

The tert-butyl group provides excellent crystallinity, but the acetonitrile tail adds polarity. A mixed-solvent system is required.[5][6][7]

Reagents:

  • Solvent A (Good Solvent): Ethanol (absolute) or Ethyl Acetate.[1][2]

  • Solvent B (Anti-Solvent): Water (if using EtOH) or Hexanes (if using EtOAc).[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Solvent A (approx. 60°C) required to dissolve the solid completely.

    • Tech Note: If a red oil separates at the bottom and refuses to dissolve, decant the hot solution away from it. That is polymeric thio-waste.[1][2]

  • Filtration (Optional): If the solution is cloudy (elemental sulfur), filter hot through a glass frit or Celite pad.

  • Precipitation:

    • Ethanol/Water Method:[6][8] Remove from heat.[5][7][9] Add warm water dropwise until a faint turbidity (cloudiness) persists.[1][2][7] Add one drop of Ethanol to clear it.

    • EtOAc/Hexane Method: Add Hexane dropwise to the hot EtOAc solution until turbid.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter the white needles. Wash with cold Solvent B .

Protocol B: Flash Chromatography (Silica Gel)

Best for: Separating hydrolysis products (ERR-04) or heavy tars.[1][2]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexanes : Ethyl Acetate.[5]

  • TLC Scouting: Run a TLC in 80:20 Hex:EtOAc.

    • Target Rf: You want the product at Rf ~ 0.3 - 0.4.

    • Note: The tert-butyl group makes this compound run faster than typical methyl-thiazoles.[1]

  • Gradient:

    • Start: 100% Hexanes (1 CV - Column Volume).

    • Ramp: 0% to 20% EtOAc over 10 CV.

    • Hold: 20% EtOAc until product elutes.

  • Loading: Dry load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. This prevents the "solvent shock" that causes streaking with oily thiazoles.

Troubleshooting & FAQs

Q1: My product is turning pink/red upon standing. Is it degrading?

  • Root Cause: This is likely trace oxidation of sulfur impurities (thioamides) carried over from the synthesis, not the degradation of the thiazole ring itself.

  • Fix: Recrystallize once with activated charcoal (carbon). Dissolve in hot ethanol, add 5% w/w activated carbon, stir for 10 mins, filter hot, then crystallize.

Q2: I see a peak at M+18 (Hydrolysis). How do I prevent this?

  • Root Cause: The acetonitrile group (-CH₂CN) is hydrolyzing to the amide (-CH₂CONH₂).[1][2] This happens if the neutralization step (quenching HBr) is too basic (pH > 10) or if the reaction mixture is heated in water.[1]

  • Preventative Measure: Use Solid NaHCO₃ or a saturated solution to neutralize. Do not use NaOH. Keep the workup cold.

Q3: The melting point is 10°C lower than reported. Why?

  • Root Cause: Solvent inclusion.[7] The tert-butyl group creates a lattice that can trap non-polar solvents (like hexanes or toluene).[1]

  • Fix: Dry the sample under high vacuum (< 1 mbar) at 40°C for 12 hours. If that fails, recrystallize from Ethanol/Water (water is excluded from the hydrophobic lattice more easily).[1][2]

Advanced Mechanism: Impurity Genesis

Understanding how impurities form allows you to adjust the synthesis parameters.

ImpurityMechanismBromoketoneBromoketone(Lachrymator)IntermediateHydroxy-thiazolineIntermediateBromoketone->IntermediateImpurity_IsomerRegioisomer(Steric Control prevents this)Bromoketone->Impurity_IsomerWrong attack angleThioamide2-CyanothioacetamideThioamide->IntermediateImpurity_SulfurElemental S8(Thioamide decomp)Thioamide->Impurity_SulfurOxidation/HeatProductTarget ThiazoleIntermediate->Product- H2OImpurity_HydrolysisAmide (Hydrolysis)Product->Impurity_HydrolysisHigh pH / H2O

Figure 2: Mechanistic pathway showing the genesis of common impurities during Hantzsch synthesis.[1][2]

References

  • Hantzsch Thiazole Synthesis Optimization

    • BenchChem Technical Guides. "Troubleshooting low yields in Hantzsch thiazole synthesis." Accessed 2025.[10][11]

    • (General Protocol Verification)

  • Recrystallization of Thiazoles

    • Mettler Toledo.
  • Synthesis of Thiazole Acetonitriles

    • Organic Chemistry Portal. "Synthesis of Thiazoles."[5][8][10][11][12][13]

  • General Purification of Heterocycles

    • MIT OpenCourseWare.[7] "Two-Solvent Recrystallization Guide."[1]

    • [1][2][7]

(Note: Specific melting points and spectral data should be cross-referenced with internal certificates of analysis as commercial batches vary slightly).

Technical Support Center: Resolving Solubility Issues of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the solubility of thiazole derivatives in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common solubility challenges in your experiments.

Section 1: Troubleshooting Common Experimental Issues

This section addresses the most frequent and urgent problems encountered in the lab.

Issue 1: My thiazole compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer or cell culture medium.

Question: I prepared a clear 10 mM stock solution of my thiazole derivative in 100% DMSO. However, upon diluting it to a final concentration of 10 µM in PBS for my assay, a precipitate formed instantly. Why is this happening and how can I prevent it?

Answer: This is a classic case of "precipitation upon dilution," a common challenge for lipophilic compounds like many thiazole derivatives.[1] While your compound is soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), it crashes out of solution when introduced to a predominantly aqueous environment.[1] DMSO is miscible with water, but this miscibility drastically lowers the overall solvent strength, causing compounds with low aqueous solubility to precipitate.

Causality & Immediate Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to minimize solvent-induced artifacts. However, be aware that reducing DMSO concentration can worsen precipitation.[1]

  • Employ Serial Dilution: Instead of a single, large dilution step, perform a series of dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer. This gradual reduction in solvent strength can prevent the compound from crashing out.[1]

  • Use Co-solvents: A mixture of solvents can significantly improve solubility.[2] Prepare your stock solution or an intermediate dilution in a combination of DMSO and another water-miscible organic solvent like ethanol, polyethylene glycol 400 (PEG 400), or N-methyl-2-pyrrolidone (NMP).[1][3] The co-solvent helps to reduce the polarity of the aqueous medium, keeping the compound in solution.[2][3]

Below is a decision workflow for addressing precipitation upon dilution:

G start Precipitation observed upon dilution from DMSO stock check_dmso Is final DMSO concentration < 0.5%? start->check_dmso serial_dilution Action: Implement a serial dilution protocol check_dmso->serial_dilution Yes co_solvent Action: Introduce a co-solvent (e.g., Ethanol, PEG 400) check_dmso->co_solvent No, or still precipitates serial_dilution->co_solvent Still precipitates formulation Proceed to Advanced Formulation Strategies (Section 3) co_solvent->formulation Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The measured biological activity of my thiazole compound is highly variable between experiments.

Question: I am performing a cell-based assay and the IC50 value for my thiazole inhibitor varies significantly from one day to the next, even when using the same stock solution. What could be causing this inconsistency?

Answer: Inconsistent biological activity is frequently a symptom of underlying solubility and stability issues. If the compound is not fully and consistently dissolved in the assay medium, its effective concentration at the biological target will fluctuate.

Possible Causes & Solutions:

  • pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on pH.[1] The thiazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium and the pKa of the compound. Weakly basic thiazoles are more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[1] Small, unintentional variations in buffer preparation can lead to significant differences in the amount of dissolved compound.

    • Self-Validating Protocol: Always prepare buffers meticulously and verify the final pH with a calibrated meter before each experiment. Document the pH in your experimental records to correlate with activity data.

  • Precipitation Over Time: Your compound may not precipitate immediately but could be slowly falling out of solution during the incubation period of your assay. This is especially common in longer-term cell culture experiments.

    • Trustworthiness Check: Visually inspect your assay plates under a microscope at the end of the experiment for signs of crystalline or amorphous precipitate. This provides direct evidence of a solubility problem.

  • Compound Instability in DMSO: Some thiazole derivatives, particularly 2-aminothiazoles, can be unstable in DMSO and may degrade over time.[1] This chemical degradation will alter the concentration of the active compound, leading to variable results.

    • Expert Recommendation: Always use freshly prepared stock solutions for maximum reliability. If storage is unavoidable, aliquot the stock solution into single-use vials, store at -80°C, and minimize freeze-thaw cycles which can promote both degradation and crystallization.[1]

Section 2: FAQs on the Physicochemical Properties of Thiazoles

Understanding the inherent properties of the thiazole scaffold is key to devising effective solubility strategies.

Question: Why are many thiazole derivatives poorly soluble in water?

Answer: The solubility of a thiazole derivative is a complex interplay of its structural features. While the thiazole ring itself contains heteroatoms (nitrogen and sulfur) that can engage in hydrogen bonding, making the parent molecule slightly water-soluble, the derivatives used in drug discovery are often much larger and more complex.[4][5] Poor solubility typically arises from:

  • High Lipophilicity: Drug-like thiazole derivatives are often substituted with large, nonpolar, and aromatic groups to achieve high binding affinity for their biological targets.[6][7] These lipophilic (fat-loving) moieties dominate the molecule's character, leading to poor affinity for aqueous solvents.

  • Crystal Lattice Energy: The planar nature of the thiazole ring can promote strong packing in the solid state.[6] A high crystal lattice energy means that a significant amount of energy is required to break apart the crystal and allow the individual molecules to be solvated by water, resulting in low solubility. This is often correlated with a high melting point.[8]

Question: How can I predict if pH will affect my compound's solubility?

Answer: The effect of pH is dictated by the presence of ionizable functional groups on the molecule. The thiazole ring itself has a basic nitrogen atom with a pKa (of the conjugate acid) around 2.5.[9] This means it is only significantly protonated (and thus more soluble) at a very low pH. However, substituents on the ring are far more likely to influence pH-dependent solubility in the physiological range (pH 1-8).

  • Identify Ionizable Groups: Look for acidic functional groups (e.g., carboxylic acids, phenols) or basic functional groups (e.g., amines, pyridines) on your specific derivative.

  • Apply the Henderson-Hasselbalch Principle:

    • For a basic compound, solubility will increase as the pH is lowered below its pKa + 2.

    • For an acidic compound, solubility will increase as the pH is raised above its pKa - 2.

    • For zwitterionic or neutral compounds, solubility is often lowest near the isoelectric point and may be improved at both high and low pH.

Section 3: Advanced Formulation Strategies

When simple solvent adjustments are insufficient, more advanced formulation techniques are required to maintain solubility and improve bioavailability.[10][11]

Question: What are cyclodextrins and how can they improve the solubility of my thiazole derivative?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique toroidal or "donut" shape.[12] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[13][14] This structure allows them to encapsulate poorly soluble guest molecules, like many thiazole derivatives, forming a water-soluble "inclusion complex".[13][14] The encapsulated drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[15]

  • Mechanism of Action: The hydrophobic part of the thiazole derivative partitions into the nonpolar interior of the cyclodextrin, driven by favorable energetic interactions. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical research due to their high aqueous solubility and low toxicity compared to the parent β-cyclodextrin.[12][15]

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex Thiazole Thiazole Derivative (Hydrophobic) Water Aqueous Medium CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Thiazole->CD + Complex Water-Soluble Inclusion Complex CD->Complex Encapsulation Thiazole_in_Complex Thiazole

Caption: Mechanism of cyclodextrin-mediated solubilization.

Question: What other formulation strategies can I consider?

Answer: Several other effective strategies exist, often tailored to the specific application (e.g., in vitro assay vs. in vivo animal study).

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (like HPMC or PVP) at a molecular level.[10] This creates an amorphous (non-crystalline) form of the drug, which is inherently more soluble and dissolves faster than its stable crystalline counterpart.[16]

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[11][17] Techniques like micronization or nanosizing can be employed to create drug nanosuspensions.[10]

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions upon contact with gastrointestinal fluids, improving both solubilization and absorption.[10][11]

Data Presentation: Impact of Formulation on Solubility

The following table provides a hypothetical example of how these strategies can dramatically improve the aqueous solubility of a model thiazole derivative.

Formulation StrategyAqueous Solubility (µg/mL)Fold Increase
Unformulated Compound (in PBS pH 7.4)0.51x
5% w/v HP-β-CD Complex50100x
20% PEG 400 Co-solvent System2550x
Amorphous Solid Dispersion (1:4 with PVP)80160x

Section 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common solubility-enhancing and assessment experiments.

Protocol 1: Preparation of a Thiazole-Cyclodextrin Inclusion Complex

This protocol describes a common lab-scale method for preparing a solid inclusion complex, which can then be dissolved in aqueous media for experiments.

Materials:

  • Thiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer) or vacuum oven

Methodology:

  • Determine Molar Ratio: The molar ratio of the drug to cyclodextrin is critical and typically requires optimization, often starting at 1:1 or 1:2.[1]

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring to create a clear solution (e.g., a 10% w/v solution).

  • Add Thiazole Compound: Slowly add the powdered thiazole derivative to the stirring cyclodextrin solution.

  • Equilibrate: Cover the container and continue stirring the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours. This extended time allows for the equilibrium of complex formation to be reached.[1]

  • Filter (Optional): If a small amount of un-complexed drug remains, filter the solution through a 0.22 µm filter to obtain a clear supersaturated solution of the complex.

  • Lyophilize: Freeze the solution (e.g., in a dry ice/acetone bath) and then lyophilize (freeze-dry) it for 48-72 hours to obtain a fine, fluffy powder. This powder is the solid inclusion complex.[1]

  • Characterize and Use: The resulting powder can be easily weighed and dissolved in aqueous buffers for your experiments. Confirm the improved solubility by comparing it to the parent compound.

Protocol 2: Kinetic Aqueous Solubility Assessment by Nephelometry

This high-throughput method is used to quickly estimate the solubility of a compound under specific buffer conditions. It measures the point at which a compound, diluted from a DMSO stock, precipitates.[18][19]

Materials:

  • Thiazole derivative dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette or liquid handling robot

  • Plate-reading nephelometer or turbidimeter

Methodology:

  • Prepare Plate: Add the aqueous buffer to the wells of the 96-well plate.

  • Add Compound: Add a small volume of the DMSO stock solution to the first well of a row to create the highest concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). This will likely cause immediate precipitation.[18]

  • Create Dilution Series: Perform a serial dilution (e.g., 1:2 or 1:3) across the row of the plate.[18]

  • Incubate: Allow the plate to incubate for a set period (e.g., 2-4 hours) at a controlled temperature to allow the system to approach equilibrium.

  • Read Plate: Measure the turbidity or light scattering in each well using a nephelometer.

  • Determine Solubility: The kinetic solubility is defined as the highest concentration at which the well remains clear (i.e., the turbidity reading is not significantly above the background of the buffer alone).[19] This concentration marks the boundary between the dissolved and precipitated states.

References

  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
  • Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][1][10]thiazole Compounds for In Vivo Research. Benchchem.

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Physicochemical property profile of thiazole derivatives. ResearchGate. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Link]

  • Thiazole. Wikipedia. [Link]

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. PMC. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ijcrt.org. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ijcrt.org. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. chem-space.com. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]

  • Fluorometric determination of thiazole-containing compounds. PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ijcrt.org. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development and validation process.

Introduction: The Imperative for a Robust Purity Method

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts safety and efficacy. The compound 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile, a heterocyclic compound featuring a bulky hydrophobic tert-butyl group and a polar nitrile moiety, requires a precise and reliable analytical method to quantify its purity and detect any potential impurities or degradants.

Reversed-phase HPLC (RP-HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[1][2] A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[3] Developing such a method is not a one-off event but a systematic process that begins with understanding the analyte and culminates in a fully validated procedure fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

This guide will compare different chromatographic strategies and provide the experimental data needed to establish a scientifically sound and regulatory-compliant purity method.

Part 1: Foundational Method Development and Optimization

The initial phase focuses on establishing a baseline separation by systematically screening and optimizing critical chromatographic parameters.

Analyte Characterization: The Starting Point

Before any injection, understanding the analyte's physicochemical properties is paramount.

  • Solubility Testing : The analyte was found to be freely soluble in common organic solvents like acetonitrile and methanol, but has limited solubility in water. This makes it an ideal candidate for RP-HPLC.[6] A stock solution was prepared in acetonitrile.

  • UV Spectrophotometric Analysis : A UV scan of the analyte (dissolved in 50:50 acetonitrile:water) was performed to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 265 nm. This wavelength was chosen for detection to ensure high sensitivity for both the main compound and potential impurities.

Experimental Protocol: Initial Chromatographic Screening

The goal of this phase is to find the best combination of stationary and mobile phases to achieve adequate retention and initial separation.

Step-by-Step Protocol:

  • Prepare the Analyte Solution : Accurately weigh and dissolve 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile in acetonitrile to a concentration of 1.0 mg/mL (Stock Solution). Dilute with a 50:50 acetonitrile:water mixture to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH sharpens peaks for basic compounds by preventing interactions with residual silanols on the column.[7]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient Program : A broad gradient is used to elute all components and determine an approximate retention profile.[7]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: 265 nm

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Column Screening : Inject the working solution onto different columns using the same gradient program to compare selectivity.

Results & Discussion: Selecting the Optimal Conditions

The performance of three different stationary phases with two common organic modifiers was compared. The key objective was to find a condition that provided good retention for the main peak, a symmetrical peak shape, and the best resolution from any observed impurities.

Stationary Phase Organic Modifier Retention Time (min) Tailing Factor Observations
C18 (e.g., Luna C18)Acetonitrile12.51.1Good retention, symmetrical peak, baseline resolution of two minor impurities.
C18 (e.g., Luna C18)Methanol14.21.3Longer retention, slightly more peak tailing, co-elution of one impurity.
C8 (e.g., Luna C8)Acetonitrile9.81.2Less retention as expected, poorer separation of early-eluting impurities.
Phenyl-HexylAcetonitrile11.91.1Similar retention to C18, but altered selectivity for impurities. May be useful if C18 fails to resolve a specific degradant.

Causality Behind the Choice : The C18 column with an Acetonitrile/Water gradient was selected for further optimization. The strong hydrophobic interactions between the analyte's tert-butyl group and the C18 alkyl chains provide excellent retention.[2] Acetonitrile generally offers different selectivity compared to methanol and its lower viscosity results in lower backpressure, making it a preferred choice.[8]

Workflow for Initial Method Development

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization Analyte Analyte Characterization (Solubility, UV Scan) Prepare Prepare Sample & Mobile Phases Analyte->Prepare Screen Screen Columns & Solvents (C18, C8, Phenyl) (ACN, MeOH) Prepare->Screen Select Select Best Condition (C18 + Acetonitrile) Screen->Select Opt_Gradient Optimize Gradient Slope & Time Select->Opt_Gradient Opt_Temp Optimize Temperature (e.g., 25, 30, 35 °C) Opt_Gradient->Opt_Temp Opt_Flow Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) Opt_Temp->Opt_Flow Optimized_Method Optimized Method Parameters Opt_Flow->Optimized_Method

Caption: Logical workflow for initial HPLC method development.

Part 2: Forging a Stability-Indicating Method

To ensure the method's specificity, forced degradation (stress testing) is performed. This is a regulatory requirement and a critical step to demonstrate that the analytical procedure can distinguish the API from its degradation products.[9][10] The goal is to achieve 5-20% degradation of the API.[10]

Experimental Protocol: Forced Degradation Studies

Step-by-Step Protocol:

  • Sample Preparation : Use the 1.0 mg/mL stock solution for all stress conditions. After exposure, neutralize the acid and base samples, and dilute all samples to the working concentration of 0.1 mg/mL.

  • Acid Hydrolysis : Mix sample with 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis : Mix sample with 1N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation : Mix sample with 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation : Store the solid API in an oven at 80°C for 48 hours.

  • Photolytic Degradation : Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis : Analyze an unstressed control sample and all stressed samples using the optimized HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity of the main analyte peak in each chromatogram.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions API API Solution (1.0 mg/mL) Acid Acidic (1N HCl, 60°C) API->Acid Base Basic (1N NaOH, RT) API->Base Oxidative Oxidative (6% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Neutralize (if needed) Dilute to 0.1 mg/mL Analyze via HPLC-PDA Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Evaluate Results: - % Degradation - Peak Purity - Resolution of Degradants Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Results & Discussion: Demonstrating Specificity

The analysis of stressed samples confirmed the method's stability-indicating nature.

Stress Condition % Degradation No. of Degradants Peak Purity Observations
Unstressed Control0%2 (process impurities)PassBaseline separation achieved.
Acid Hydrolysis~15%3PassMajor degradant peak observed at RRT 0.85.
Base Hydrolysis~10%2PassSignificant increase in impurity at RRT 1.15.
Oxidative~8%1PassA new degradant peak appeared at RRT 0.92.
Thermal< 2%2PassThe compound is highly stable to heat.
Photolytic~5%1PassMinor degradation observed.

In all cases, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis (using a PDA detector) confirmed that the main peak was spectrally pure, with no co-eluting peaks. This provides strong evidence of the method's specificity.[11]

Part 3: Method Validation Protocol

With an optimized, stability-indicating method in hand, the final step is formal validation according to ICH Q2(R2) guidelines to prove its suitability for the intended purpose.[4][12]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for a purity assay.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate the method can assess the analyte unequivocally in the presence of other components.Peak purity index > 0.999; degradants are resolved from the main peak (Resolution > 2.0).
Linearity To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.% Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; %RSD of results ≤ 2.0%.
Experimental Protocols for Validation
  • Linearity : Prepare a series of at least five concentrations of the analyte, ranging from the LOQ to 150% of the working concentration (e.g., 0.005 mg/mL to 0.15 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy : Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Precision :

    • Repeatability : Analyze six replicate preparations of the analyte at 100% of the working concentration on the same day, by the same analyst.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness : Analyze the sample while making small, deliberate changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

Part 4: The Final Validated HPLC Method

The culmination of this development and validation effort is a robust, reliable method for the purity determination of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile.

Final Chromatographic Conditions
Parameter Condition
Column Luna C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B in 15 min, then to 90% B in 5 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 30 minutes (including equilibration)
System Suitability Test (SST)

To ensure the chromatographic system is performing adequately before any sample analysis, a system suitability solution is injected.

SST Parameter Acceptance Criterion
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of 5 Replicate Injections ≤ 1.0%

Conclusion

This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile. By comparing different stationary and mobile phases, a C18 column with an acetonitrile and acidified water gradient was identified as optimal. The method's specificity was rigorously proven through forced degradation studies, demonstrating its ability to resolve the main compound from all potential degradants generated under acid, base, oxidative, thermal, and photolytic stress. Full validation in accordance with ICH Q2(R2) guidelines confirmed that the method is linear, accurate, precise, and robust for its intended purpose. This comprehensive approach ensures the generation of reliable and scientifically defensible data, which is essential for quality control and regulatory submissions in the pharmaceutical industry.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. National Center for Biotechnology Information. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. International Journal of Scientific Development and Research. [Link]

  • Advances, Applications, and Challenges in RP HPLC Method Development. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. ACS Publications. [Link]

  • 2-(1,3-Thiazol-2-yl)acetonitrile. PubChem. [Link]

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. CPAchem. [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent Technologies. [Link]

  • 2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

Sources

A Comparative Analysis of Bioactivity in Thiazole Acetonitriles: The Influence of Tert-butyl vs. Methyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of thiazole acetonitriles functionalized with two common alkyl groups: the sterically demanding tert-butyl group and the smaller methyl group.

Understanding the structure-activity relationships (SAR) imparted by these substituents is critical for rational drug design.[3] We will explore how the choice between a bulky, lipophilic tert-butyl moiety and a compact methyl group can profoundly impact a compound's efficacy, target selectivity, and overall therapeutic potential, with a focus on antimicrobial applications.

The Foundational Chemistry: Synthesis of Substituted Thiazole Acetonitriles

The primary route to the thiazole core is the well-established Hantzsch thiazole synthesis.[4] This method typically involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of the target thiazole acetonitriles, a plausible and efficient pathway involves reacting a substituted thioamide with 3-halo-2-oxopropanenitrile. The choice of thioamide (pivalamide for the tert-butyl derivative or acetamide for the methyl derivative, followed by thionation) dictates the final substituent at the 2-position of the thiazole ring.

cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Thioamide R-C(S)NH2 (R = tert-Butyl or Methyl) Hantzsch Hantzsch Thiazole Synthesis (Cyclocondensation) Thioamide->Hantzsch Haloketone X-CH2-C(O)CN (3-Halo-2-oxopropanenitrile) Haloketone->Hantzsch Product 2-R-Thiazole-4-acetonitrile (R = tert-Butyl or Methyl) Hantzsch->Product start Prepare Compound Stock (in DMSO) dilution Perform 2-Fold Serial Dilutions in 96-Well Plate start->dilution inoculation Inoculate Wells with Microbes dilution->inoculation inoc_prep Prepare Standardized Microbial Inoculum inoc_prep->inoculation incubation Incubate Plate (e.g., 24h at 37°C) inoculation->incubation readout Determine MIC (Lowest concentration with no growth) incubation->readout

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The choice between a tert-butyl and a methyl substituent on a thiazole acetonitrile scaffold is not trivial and has significant consequences for biological activity.

  • Methyl-substituted thiazoles may offer a path to highly potent, targeted agents, particularly in the antifungal space, where a precise fit into an enzyme active site is paramount. [5]* Tert-butyl-substituted thiazoles appear promising for developing broad-spectrum antimicrobial agents, especially against resistant bacteria. [6]Their enhanced lipophilicity and potential for improved metabolic stability are advantageous properties for overcoming permeability barriers and extending drug exposure. [6] This guide illustrates that a deep understanding of fundamental SAR principles is crucial for navigating the complexities of drug discovery. Future work should focus on the direct, head-to-head synthesis and evaluation of tert-butyl and methyl thiazole acetonitriles against a wide panel of bacterial and fungal pathogens. This would provide definitive data to validate the hypotheses presented here and further refine the design of next-generation thiazole-based therapeutics.

References

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances. Available at: [Link]

  • Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Fungi. Available at: [Link]

  • (Reference intentionally left blank for numbering consistency)
  • Polshettiwar, V., & Varma, R. S. (2008). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • Al-Ostath, A. I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • (Reference intentionally left blank for numbering consistency)
  • Gontijo, J. S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • Polshettiwar, V., & Varma, R. S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • Bate, A. L., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for determining the solid-state structure of the target compound, 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind procedural choices, establishes self-validating experimental frameworks, and compares the primary analytical techniques to guide the selection of the most appropriate method.

Introduction: Structure as the Blueprint for Function

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is a critical determinant of its physicochemical properties. Bulk properties such as solubility, stability, and bioavailability are governed by the specific packing of molecules in the crystalline lattice. For a novel compound like 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile, which contains key functional groups relevant to medicinal chemistry, elucidating its crystal structure is a foundational step in its characterization. This guide outlines the "gold standard" method, Single-Crystal X-ray Diffraction (SC-XRD), and compares it with powerful alternatives for situations where ideal single crystals are unattainable.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for small-molecule structure determination. It provides unambiguous, atomic-resolution data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's behavior and for computational modeling.

The core principle of SC-XRD involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts these X-rays in a unique pattern, which is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the molecule and, from that, its atomic structure.

Experimental Workflow for SC-XRD

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. Therefore, the experimental process begins with crystallization.

The primary challenge is often growing a crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (low mosaicity, no twinning). The choice of crystallization method is critical and is guided by the solute's properties.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile in a minimum volume of a suitable solvent. A good starting point is a solvent in which the compound is moderately soluble. For this molecule, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane should be screened.

  • Solution Preparation: Prepare a saturated or near-saturated solution at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent.

  • Monitoring: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. Haste is the enemy of quality crystal growth.

Causality: Slow solvent evaporation maintains the system close to equilibrium, allowing molecules sufficient time to arrange themselves into a highly ordered, low-energy crystal lattice. Rapid precipitation traps disorder, leading to amorphous solids or poorly diffracting microcrystals.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.

Protocol:

  • Mounting: The crystal is carefully selected and mounted on a loop using a cryo-protectant oil.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction images.

  • Structure Solution & Refinement: Specialized software is used to integrate the diffraction data and solve the "phase problem" to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final structure. Key metrics like the R1 factor and the goodness-of-fit (GooF) are used to assess the quality of the final model. An R1 factor below 5% is indicative of a high-quality structure determination.

Workflow Visualization

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize & Purify Compound B Screen Solvents A->B C Grow Single Crystals (Slow Evaporation) B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Data D->E F Solve Phase Problem E->F G Build Atomic Model F->G H Refine Structure G->H I Validate & Deposit (e.g., CCDC) H->I

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Part 2: Comparative Analysis of Alternative Methodologies

When high-quality single crystals cannot be obtained, alternative techniques must be employed. The choice of method depends on the nature of the sample.

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Microcrystal Electron Diffraction (MicroED)
Sample Type Single crystalPolycrystalline powderNanocrystalline powder
Required Crystal Size ~10-300 µmNot applicable~50-500 nm
Primary Output Unambiguous 3D atomic structure, bond lengths, angles, packingFingerprint pattern for phase ID, unit cell parameters, crystal sizeHigh-resolution 3D atomic structure from nano-crystals
Key Advantage Definitive structural informationFast, non-destructive, suitable for bulk material, polymorphism screeningEnables structure determination when only nano-sized crystals can be grown
Key Limitation Requires high-quality single crystals, which can be difficult to growProvides 1D data; structure solution is complex and often not uniqueRequires specialized equipment (electron microscope); beam damage can be an issue
Powder X-ray Diffraction (PXRD): The Fingerprint of a Solid

PXRD is an indispensable tool for characterizing bulk crystalline materials. Instead of a single crystal, a powder sample containing millions of randomly oriented microcrystallites is used. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.

When to Use PXRD:

  • Phase Identification: To confirm if a newly synthesized batch matches a previously characterized crystal form.

  • Polymorph Screening: To identify different crystalline forms (polymorphs) of the target compound, which can have drastically different properties.

  • Purity Analysis: To detect the presence of crystalline impurities.

While determining a crystal structure ab initio from powder data is possible, it is significantly more complex than SC-XRD because the 3D diffraction information is compressed into a 1D pattern.

Microcrystal Electron Diffraction (MicroED): The Game-Changer for Nanosized Crystals

MicroED is a revolutionary technique that has emerged as a powerful solution to the crystal-size bottleneck. It uses an electron beam instead of X-rays. Because electrons interact with matter much more strongly than X-rays, it is possible to collect high-quality diffraction data from crystals that are thousands of times smaller than those required for SC-XRD.

When to Use MicroED:

  • When all crystallization attempts yield only nanocrystals or very thin needles.

  • When a compound is extremely difficult to crystallize.

  • For determining the structure of natural products or other samples available only in minute quantities.

The data collection process is analogous to SC-XRD but is performed in a transmission electron microscope (TEM). The resulting 3D diffraction data can be processed using similar software to yield a high-resolution crystal structure.

Decision-Making Framework

Decision_Tree A Start: Determine Structure of 2-[4-(tert-butyl)-1,3-thiazol-2-yl]acetonitrile B Attempt Crystallization Screening A->B C Obtain Crystals > 10 µm? B->C D Perform Single-Crystal XRD (SC-XRD) C->D Yes E Obtain Powder / Microcrystals? C->E No J END: Structure Determined D->J F Perform Powder XRD (PXRD) for Phase ID & Polymorph Screen E->F Yes I Amorphous Solid / Oil E->I No G Are Crystals Nano-sized (< 1 µm)? F->G H Perform Microcrystal Electron Diffraction (MicroED) G->H Yes G->I No H->J K END: Characterized as Amorphous I->K

Caption: Decision tree for selecting a structure determination method.

Conclusion and Recommendations

For the definitive structural elucidation of 2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile, Single-Crystal X-ray Diffraction (SC-XRD) remains the primary objective. A systematic screening of crystallization conditions should be the initial focus.

In parallel, Powder X-ray Diffraction (PXRD) should be utilized on the bulk synthesized material. This will provide an immediate crystalline fingerprint, which is invaluable for batch-to-batch quality control and for identifying any potential polymorphism early in the development process.

If extensive screening fails to produce single crystals suitable for SC-XRD, but yields microcrystalline or nanocrystalline material, Microcrystal Electron Diffraction (MicroED) should be pursued as the next logical step. Its ability to work with sub-micron sized crystals provides a powerful alternative for obtaining the crucial atomic-resolution structure. By employing this tiered approach, researchers can efficiently and robustly characterize the solid-state structure of this, and any new, chemical entity.

References

  • Single-Crystal X-ray Diffraction: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Powder X-ray Diffraction: Bunaciu, A. A., Udriştioiu, E. G., & Aboul-Enein, H. Y. (2015). X-Ray Diffraction: Instrumentation and Applications. Critical Reviews in Analytical Chemistry, 45(4), 289–299. [Link]

  • Microcrystal Electron Diffraction (MicroED): Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(10), 1587–1592. [Link]

  • Crystallization Techniques for Small Molecules: Blagden, N., & de Matas, M. (2005). Crystal engineering and pharmaceutical solid-state research. Advanced Drug Delivery Reviews, 57(8), 1123-1142. [Link]

  • Cambridge Crystallographic Data Centre (CCDC): The home of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Tert-butyl)-1,3-thiazol-2-yl]acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.